

Initial toxicological profile of 2-Chloro-4,6-dinitroaniline.

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Compound of Interest

Compound Name: 2-Chloro-4,6-dinitroaniline

Cat. No.: B165296

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Initial Toxicological Profile of 2-Chloro-4,6-dinitroaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an initial toxicological profile of **2-Chloro-4,6-dinitroaniline** based on publicly available data. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist for this compound, and further experimental validation is required for a complete toxicological characterization.

Executive Summary

2-Chloro-4,6-dinitroaniline (CAS No. 3531-19-9) is a nitroaromatic compound with a toxicological profile indicating potential for significant acute toxicity, skin and eye irritation, and respiratory irritation.[1] While specific quantitative toxicity data such as LD50 values are not readily available in the public domain, the harmonized classification and labeling (C&L) information from regulatory bodies provides a strong indication of its hazard potential. The primary toxicological concerns are associated with its acute effects upon oral, dermal, and inhalation exposure. Furthermore, based on the well-understood mechanisms of toxicity for nitroaromatic compounds, there is a potential for genotoxicity mediated by the metabolic reduction of the nitro groups, leading to the formation of reactive intermediates that can induce oxidative stress and DNA damage.[2][3][4][5][6] This profile summarizes the available

toxicological data and outlines the general experimental protocols relevant to the assessment of such a compound.

Chemical and Physical Properties

Property	Value
CAS Number	3531-19-9
Molecular Formula	C ₆ H ₄ ClN ₃ O ₄
Molecular Weight	217.57 g/mol
Appearance	Yellow solid
Synonyms	Benzenamine, 2-Chloro-4,6-Dinitro-

Toxicological Data

Acute Toxicity

Quantitative LD50/LC50 values for **2-Chloro-4,6-dinitroaniline** are not consistently reported in publicly accessible literature. However, the substance is classified as acutely toxic.

Table 1: GHS Classification for Acute Toxicity[1][7]

Exposure Route	Hazard Category	Hazard Statement
Oral	Category 4	H302: Harmful if swallowed
Dermal	Category 4	H312: Harmful in contact with skin
Inhalation	Category 4	H332: Harmful if inhaled

Note: Some notifications to the ECHA C&L Inventory indicate a higher hazard classification of "Fatal if swallowed," "Fatal in contact with skin," and "Fatal if inhaled." [7]

Skin and Eye Irritation

2-Chloro-4,6-dinitroaniline is classified as a skin and eye irritant.[1]

Table 2: GHS Classification for Skin and Eye Irritation[1]

Endpoint	Hazard Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation

Respiratory Tract Irritation

The compound is also classified for its potential to cause respiratory irritation.[1]

Table 3: GHS Classification for Specific Target Organ Toxicity (Single Exposure)[1]

Endpoint	Hazard Category	Hazard Statement	Target Organs
Specific target organ toxicity – Single exposure	Category 3	H335: May cause respiratory irritation	Respiratory system

Genotoxicity and Carcinogenicity

There is a significant lack of specific experimental data on the genotoxicity and carcinogenicity of **2-Chloro-4,6-dinitroaniline**. However, the broader class of nitroaromatic compounds is known to exhibit mutagenic and carcinogenic properties.[2][4] The mechanism of genotoxicity for nitroaromatic compounds generally involves the metabolic reduction of the nitro groups to form reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives, which can form DNA adducts.[3][4][6]

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on **2-Chloro-4,6-dinitroaniline** are not available in the reviewed literature. The following represents standardized OECD guidelines that are typically employed for the assessment of the toxicological endpoints discussed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

- Test System: Healthy, young adult albino rabbits.
- Procedure:
 - Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
 - 0.5 g of the test substance (moistened with a small amount of water to ensure good skin contact) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch.
 - The patch is secured with non-irritating tape, and the trunk of the animal is wrapped with an elastic bandage for a 4-hour exposure period.
 - Following exposure, the patch and any residual test substance are removed.
- Observations:
 - The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
 - Dermal reactions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

- Test System: Healthy, young adult albino rabbits.
- Procedure:
 - A single dose of 0.1 g of the solid test substance is placed into the conjunctival sac of one eye of the rabbit.
 - The eyelids are held together for about one second to prevent loss of the material. The other eye remains untreated and serves as a control.

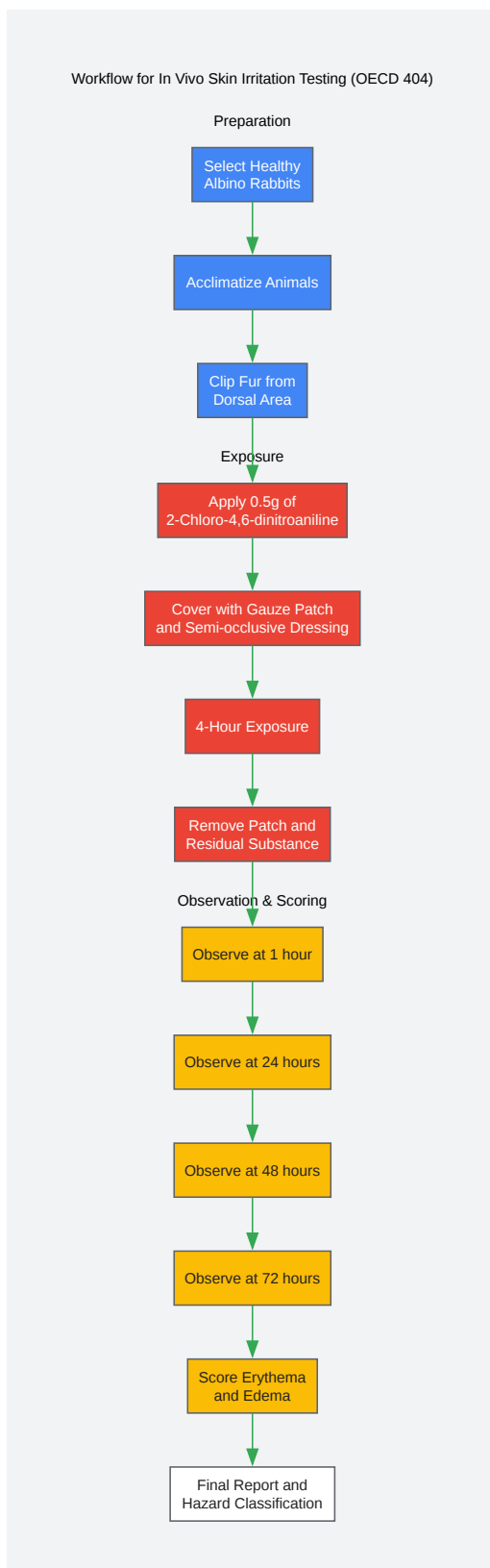
- Observations:
 - The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.
 - Reactions of the cornea, iris, and conjunctivae are scored at each observation point.

Bacterial Reverse Mutation Test (Ames Test; Based on OECD Guideline 471)

- Test System: Strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA), which have different mutations in genes involved in amino acid synthesis.
- Procedure:
 - The test is conducted with and without a metabolic activation system (S9 mix), typically derived from the liver of induced rodents.
 - The test compound at various concentrations is incubated with the bacterial tester strains.
 - The mixture is then plated on a minimal agar medium that lacks the amino acid the bacteria need to grow.
- Evaluation:
 - Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state can form colonies.
 - A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Visualizations

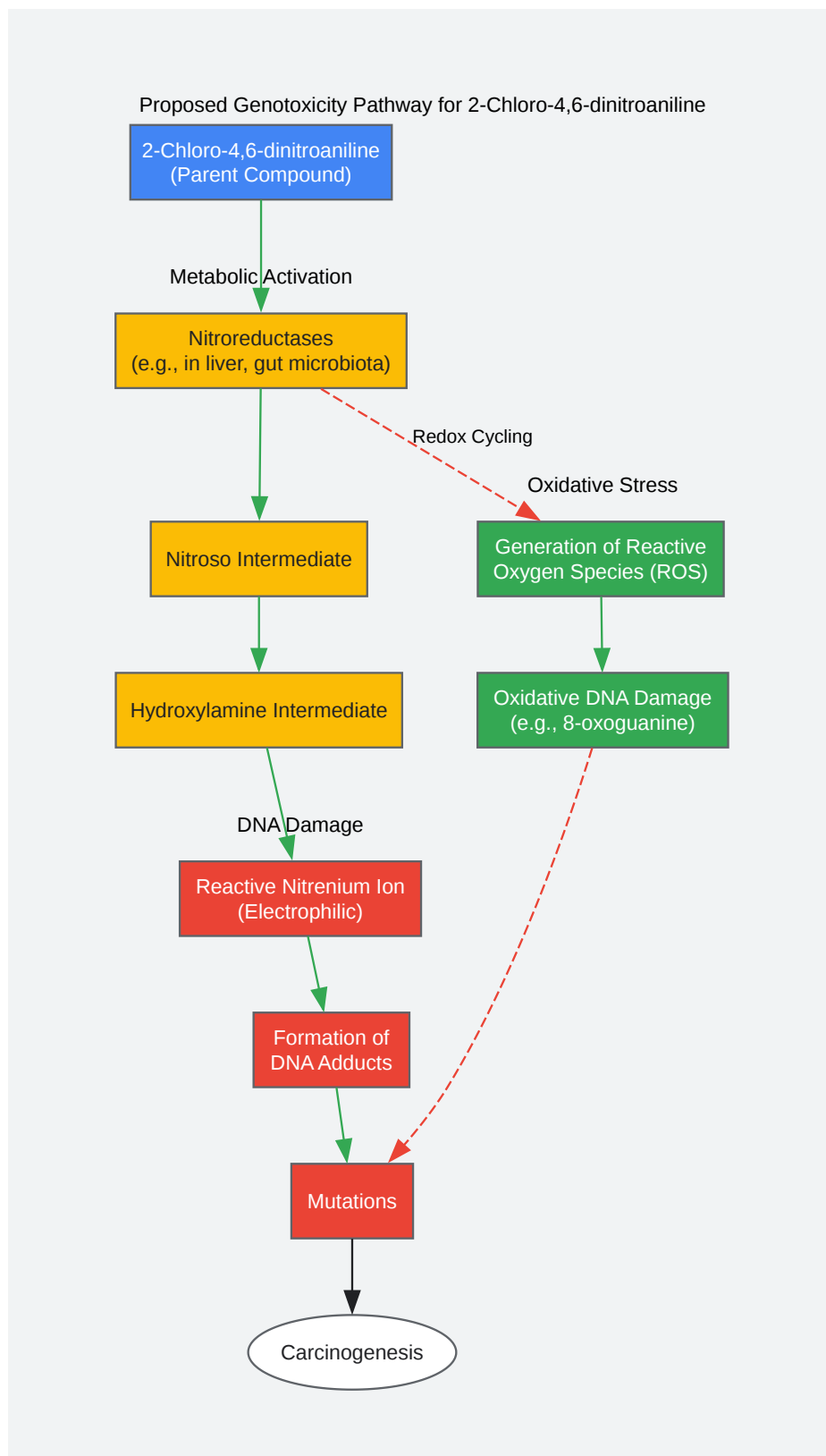
Experimental Workflow for Skin Irritation Assessment



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Caption: Workflow for in vivo skin irritation testing based on OECD Guideline 404.

Proposed Signaling Pathway for Genotoxicity of Nitroaromatic Compounds



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Caption: Proposed metabolic activation and genotoxicity pathway for **2-Chloro-4,6-dinitroaniline**.

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